

# Preliminary Biological Activity of Chaha (Cymbopogon citratus): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chaha*

Cat. No.: B12534005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

"**Chaha**," commonly known in the Marathi language as "Gavati **Chaha**," refers to Lemongrass (*Cymbopogon citratus*), a perennial grass belonging to the Poaceae family.<sup>[1][2][3]</sup> Traditionally used in various cultures for its distinct aroma and medicinal properties, *Cymbopogon citratus* has been a staple in herbal remedies for ailments ranging from fevers and coughs to digestive issues and inflammatory conditions.<sup>[1][2][4]</sup> This technical guide provides an in-depth overview of the preliminary biological activities of *Cymbopogon citratus*, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action to support further scientific investigation and drug development endeavors.

## Phytochemical Composition

The biological activities of *Cymbopogon citratus* are attributed to its rich and complex phytochemical profile. The plant is a significant source of essential oils, with citral (a mixture of the isomers geranial and neral) being the most prominent component.<sup>[5]</sup> Other major constituents of the essential oil include myrcene, citronellal, and geraniol.<sup>[1]</sup> Beyond the volatile components, the leaves contain a variety of non-volatile bioactive compounds.

Table 1: Major Phytochemical Constituents of *Cymbopogon citratus*

| Compound Class     | Specific Compounds Identified                                                                       | Reference(s) |
|--------------------|-----------------------------------------------------------------------------------------------------|--------------|
| Terpenoids         | Citral (Geranial and Neral),<br>Myrcene, Geraniol, Citronellal,<br>Limonene, $\beta$ -caryophyllene | [1][5]       |
| Phenolic Compounds | Chlorogenic acid, Caffeic acid,<br>p-Coumaric acid                                                  | [6]          |
| Flavonoids         | Luteolin, Apigenin, Quercetin,<br>Kaempferol                                                        | [7]          |
| Fatty Acids        | Hexadecanoic acid, Hepta-<br>9,10,11-trienoic acid,<br>Octadecenoic acid                            | [8]          |
| Other Compounds    | Tannins, Saponins, Alkaloids                                                                        | [7][9]       |

## Biological Activities: Quantitative Data

*Cymbopogon citratus* has demonstrated a range of biological activities in preclinical studies. The following tables summarize the quantitative data from various *in vitro* assays.

### Antioxidant Activity

The antioxidant potential of *Cymbopogon citratus* extracts has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.

Table 2: Antioxidant Activity of *Cymbopogon citratus* Extracts

| Extract/Fraction               | Assay                     | IC50 / EC50 Value | Reference(s) |
|--------------------------------|---------------------------|-------------------|--------------|
| Essential Oil                  | DPPH Radical Scavenging   | 91.0 ± 9.25 µg/mL | [1]          |
| Ethanol Extract                | DPPH Radical Scavenging   | 193.07 µg/mL      | [10]         |
| Aqueous Extract (Fresh Leaves) | DPPH Radical Scavenging   | 10.02 mg/mL       |              |
| Aqueous Extract (Dried Leaves) | DPPH Radical Scavenging   | 9.54 mg/mL        |              |
| Essential Oil                  | DPPH Radical Scavenging   | 0.5 mg/mL         | [11]         |
| Essential Oil                  | Nitrogen Oxide Scavenging | 2 mg/mL           | [11]         |

## Anti-inflammatory Activity

The anti-inflammatory properties of *Cymbopogon citratus* have been investigated through assays that measure the inhibition of protein denaturation and membrane stabilization, which are characteristic features of inflammation.

Table 3: In Vitro Anti-inflammatory Activity of *Cymbopogon citratus*

| Extract/Fraction | Assay                           | IC50 Value          | Reference(s) |
|------------------|---------------------------------|---------------------|--------------|
| Essential Oil    | Egg Albumin Denaturation        | 397.11 ± 1.45 µg/mL | [1]          |
| Hexane Fraction  | HRBC Membrane Stabilization     | 56.88 µg/mL         | [9]          |
| Aqueous Fraction | HRBC Membrane Stabilization     | 89.45 µg/mL         | [9]          |
| Hexane Fraction  | Protein Denaturation Inhibition | 625.00 µg/mL        | [9]          |
| Aqueous Fraction | Protein Denaturation Inhibition | 793.65 µg/mL        | [9]          |
| Hexane Fraction  | Anti-proteinase Activity        | 480.77 µg/mL        | [9]          |
| Aqueous Fraction | Anti-proteinase Activity        | 568.18 µg/mL        | [9]          |

## Antimicrobial Activity

The essential oil and various extracts of *Cymbopogon citratus* have shown significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Table 4: Antibacterial Activity of *Cymbopogon citratus* Extracts and Essential Oil

| Extract/Essential Oil       | Microorganism            | MIC Value   | MBC Value         | Reference(s) |
|-----------------------------|--------------------------|-------------|-------------------|--------------|
| Aqueous Extract             | Staphylococcus aureus    | 2 mg/mL     | -                 | [12]         |
| Aqueous Extract             | Enterococcus faecalis    | 6.25 mg/mL  | -                 | [12]         |
| Aqueous Extract             | Pseudomonas aeruginosa   | 12.5 mg/mL  | -                 | [12]         |
| Aqueous Extract             | Escherichia coli         | 25 mg/mL    | -                 | [12]         |
| Ethanolic Extract           | Staphylococcus aureus    | 150 mg/mL   | -                 | [12]         |
| Ethanolic Extract           | Pseudomonas aeruginosa   | 12.5 mg/mL  | -                 | [12]         |
| Essential Oil               | Staphylococcus aureus    | 0.1% (v/v)  | 0.1% to >2% (v/v) |              |
| Essential Oil               | Bacillus subtilis        | 0.1% (v/v)  | 0.1% to >2% (v/v) |              |
| Essential Oil               | Salmonella typhimurium   | 0.1% (v/v)  | 0.1% to >2% (v/v) |              |
| Essential Oil               | Escherichia coli O157:H7 | 0.1% (v/v)  | 0.1% to >2% (v/v) |              |
| Essential Oil               | Listeria monocytogenes   | 0.1% (v/v)  | 0.1% to >2% (v/v) |              |
| Ethanolic Extract           | Streptococcus pneumoniae | 15.63 mg/mL | 125 mg/mL         | [13]         |
| Silver Nanoparticles (CNPs) | Bacillus cereus          | 25 µg/mL    | 25 µg/mL          | [14]         |
| Silver Nanoparticles        | Escherichia coli         | 25 µg/mL    | 50 µg/mL          | [14]         |

---

(CNP)

---

## Experimental Protocols

### Preparation of *Cymbopogon citratus* Aqueous Extract

This protocol describes a general method for preparing an aqueous extract for preliminary biological screening.

- **Plant Material:** Obtain fresh or dried leaves of *Cymbopogon citratus*. A voucher specimen should be deposited in a herbarium for authentication.
- **Grinding:** Grind the plant material into a coarse powder using a mechanical grinder.
- **Extraction:**
  - For infusion, add boiling distilled water to the powdered plant material (e.g., a 1:10 w/v ratio).
  - Stir the mixture and let it steep for 15-20 minutes.
- **Filtration:** Filter the mixture through a fine-mesh cloth or Whatman No. 1 filter paper to remove solid debris.
- **Concentration:** Lyophilize (freeze-dry) the filtrate to obtain a powdered extract. Alternatively, for immediate use, the filtered infusion can be used directly.
- **Storage:** Store the powdered extract in an airtight container at -20°C.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant capacity of a *Cymbopogon citratus* extract.[\[3\]](#)[\[8\]](#)

- **Preparation of DPPH Solution:** Prepare a 0.004% (w/v) solution of DPPH in methanol.
- **Preparation of Extract and Standard Solutions:**

- Prepare a stock solution of the *Cymbopogon citratus* extract in methanol.
- Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
- Prepare a similar concentration range for a standard antioxidant, such as ascorbic acid or quercetin.
- Assay Procedure:
  - In a 96-well microplate or test tubes, add 100 µL of each extract or standard dilution.
  - Add 100 µL of the DPPH solution to each well/tube.
  - For the blank, use 100 µL of methanol instead of the extract.
- Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
- IC50 Determination: Plot the percentage of scavenging activity against the extract concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

## Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the broth microdilution method to assess the antibacterial activity of *Cymbopogon citratus* essential oil.[\[9\]](#)[\[13\]](#)

- Bacterial Strains and Culture Preparation:

- Use standardized bacterial strains (e.g., ATCC strains).

- Culture the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Preparation of Essential Oil Dilutions:
  - Prepare a stock solution of the essential oil in a suitable solvent (e.g., DMSO), and then dilute it in the broth to create a two-fold serial dilution in a 96-well microplate.
- Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Controls: Include a positive control (broth with bacteria, no essential oil) and a negative control (broth only).
- Incubation: Incubate the microplate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the essential oil that completely inhibits visible bacterial growth.
- MBC Determination:
  - Take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC).
  - Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
  - Incubate the plates at 37°C for 24 hours.
  - The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

## Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the biological activities of *Cymbopogon citratus* has primarily focused on its anti-inflammatory effects. Studies have shown that its extracts and polyphenolic constituents can modulate key inflammatory signaling pathways.

## Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Polyphenolic compounds from *Cymbopogon citratus* have been shown to inhibit this pathway by preventing the degradation and phosphorylation of IκB, thereby blocking NF-κB activation.[\[1\]](#)[\[6\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by Cymbopogon citratus.

## Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in the inflammatory response. *Cymbopogon citratus* extracts have been found to inhibit the phosphorylation of p38 MAPK and JNK1/2, which are activated by inflammatory stimuli.<sup>[12]</sup> This inhibition contributes to the overall anti-inflammatory effect of the plant.



[Click to download full resolution via product page](#)

Caption: Modulation of MAPK signaling pathways by *Cymbopogon citratus*.

## Conclusion and Future Directions

The preliminary biological data on *Cymbopogon citratus* ("Chaha") reveal its significant potential as a source of bioactive compounds with antioxidant, anti-inflammatory, and antimicrobial properties. The quantitative data presented in this guide offer a foundation for further research and development. The elucidation of its inhibitory effects on the NF-κB and

MAPK signaling pathways provides valuable insights into its mechanisms of action, highlighting its potential for the development of novel therapeutic agents.

Future research should focus on:

- In vivo studies to validate the in vitro findings and assess the efficacy and safety of *Cymbopogon citratus* extracts and isolated compounds.
- Bioassay-guided fractionation to identify the specific compounds responsible for the observed biological activities.
- Further elucidation of molecular mechanisms, including the identification of direct protein targets and the interplay between different signaling pathways.
- Clinical trials to evaluate the therapeutic potential of *Cymbopogon citratus*-derived products in human diseases.

This technical guide serves as a comprehensive resource to stimulate and support these future research endeavors, ultimately aiming to translate the traditional knowledge of "**Chaha**" into evidence-based therapeutic applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thieme E-Journals - *Planta Medica* / Abstract [thieme-connect.de]
- 2. Anticancer Potential of *Cymbopogon citratus* L. Essential Oil: In Vitro and In Silico Insights into Mitochondrial Dysfunction and Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Phenolic Content of Sonication- and Maceration-Assisted Ethanol and Acetone Extracts of *Cymbopogon citratus* Leaves [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. Phytochemical Study and Evaluation of the Antioxidant Activity of Cymbopogon citratus by Different Tests (TAC, DPPH, ABTS) [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. digital.csic.es [digital.csic.es]
- 12. Antibacterial and antibiofilm efficacy of *Cymbopogon citratus* (DC.) Staph essential oil and its bioactives against methicillin-resistant *Staphylococcus aureus* - Journal of King Saud University - Science [jksus.org]
- 13. Cymbopogon citratus Essential Oil: Extraction, GC-MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Preliminary Biological Activity of Chaha (Cymbopogon citratus): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12534005#preliminary-biological-activity-of-chaha\]](https://www.benchchem.com/product/b12534005#preliminary-biological-activity-of-chaha)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)